molecular formula C6H2Cl2N2O2S2 B2811343 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 1955520-07-6

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride

Cat. No. B2811343
CAS RN: 1955520-07-6
M. Wt: 269.11
InChI Key: ZXHOBDIJCWMNEE-UHFFFAOYSA-N
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Description

“2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1955520-07-6 . It has a molecular weight of 269.13 and its IUPAC name is 2-chlorothieno [3,2-d]pyrimidine-6-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3 (10-6)1-5 (13-4)14 (8,11)12/h1-2H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Improved Synthesis Techniques

Researchers have developed practical, robust, and scalable synthesis methods for related chlorothienopyrimidine compounds, demonstrating the versatility of these compounds in chemical synthesis. For instance, Bugge et al. (2014) reported an improved and scalable preparation method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine, showcasing the adaptability of chlorothienopyrimidines in heterocyclic compound synthesis (Bugge et al., 2014).

Chemical Stability and Reactivity

The chemical stability and reactivity of sulfonyl chlorides derived from thienopyrimidines have been a subject of study, highlighting the challenges and opportunities in working with these reactive intermediates. Bahrami et al. (2010) discussed the practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives, emphasizing the instability of heterocyclic sulfonyl chlorides at room temperature and their rapid decomposition, which is critical for understanding the handling and application of these compounds in synthesis (Bahrami et al., 2010).

Chemoselective Reactions

The chemoselectivity of chlorothienopyrimidines in reactions with amines was explored by Baiazitov et al. (2013), who described SNAr reactions of related electrophiles, providing insights into the selective displacement of chloride and sulfone groups. This research is significant for the development of targeted synthetic pathways in medicinal chemistry and the design of new compounds (Baiazitov et al., 2013).

Novel Synthetic Strategies

Innovative synthetic strategies for chlorothienopyrimidines have been developed, such as the work by Cai Dejiao (2011), who described a new synthetic route to 4-chlorothieno[3,2-d]pyrimidine. This method avoids the use of excess toxic reagents, highlighting the advancements in the synthesis of these compounds with potential applications in drug discovery and development (Cai Dejiao, 2011).

Anticancer Activity

Recent studies have focused on the design and synthesis of thieno[3,2-d]pyrimidine derivatives for their potential anticancer activity. Huang et al. (2020) synthesized a compound featuring 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety and evaluated its antiproliferative activity, demonstrating promising anticancer activity against various cancer cell lines. This highlights the therapeutic potential of chlorothienopyrimidines in oncology (Huang et al., 2020).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety guidelines when handling chemical substances.

properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHOBDIJCWMNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride

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